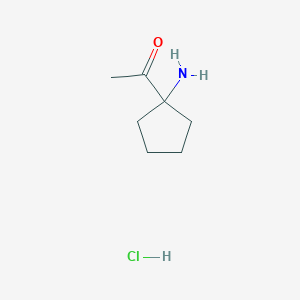![molecular formula C20H22N4O3S3 B2962368 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1096689-91-6](/img/structure/B2962368.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a novel derivative that has been synthesized and characterized in various studies . It is a hybrid compound consisting of benzothiazole and piperazine moieties .
Synthesis Analysis
The synthesis of this compound involves a multi-step procedure . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound’s structure is confirmed by these techniques, ensuring its purity .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. The intermediate compounds are treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined by various techniques such as IR, 1H, 13C NMR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Analgesic Activities
Indole derivatives with benzo[d]thiazol components have shown anti-inflammatory and analgesic activities, suggesting a potential application in pain management and inflammation control .
Synthesis of Novel Heterocycles
The benzo[d]thiazol moiety is useful in synthesizing novel heterocycles, which can be beneficial in developing new pharmaceuticals or materials with unique properties .
Anti-tubercular Compounds
Recent synthetic developments of benzothiazole-based compounds have focused on anti-tubercular activity, indicating a possible application in tuberculosis treatment .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit cytotoxicity activity on human tumor cell lines, suggesting an application in cancer therapy .
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to have anti-tubercular activity , suggesting they may affect pathways related to the growth and proliferation of M. tuberculosis.
Pharmacokinetics
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways , which could potentially influence their pharmacokinetic properties.
Result of Action
tuberculosis , suggesting they may induce cellular changes that inhibit the proliferation of this bacterium.
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways , which could potentially be influenced by environmental conditions.
Safety and Hazards
Zukünftige Richtungen
The compound and its derivatives have shown promising results in anti-inflammatory activity . Future research could focus on further optimizing the synthesis process and exploring other potential therapeutic applications. The compound’s mechanism of action could also be studied in more detail to understand its interactions with biological targets .
Eigenschaften
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S3/c25-19(16-6-3-9-24(16)30(26,27)18-8-4-14-28-18)22-10-12-23(13-11-22)20-21-15-5-1-2-7-17(15)29-20/h1-2,4-5,7-8,14,16H,3,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVERZTJJQDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962287.png)
![6-[(6-Chloropyridine-2-carbonyl)amino]pyridine-2-carboxamide](/img/structure/B2962289.png)
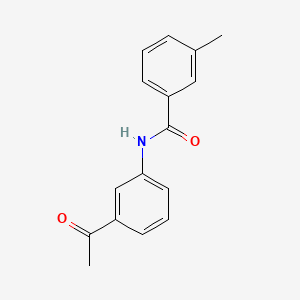
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2962291.png)
![6-methoxy-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2962292.png)
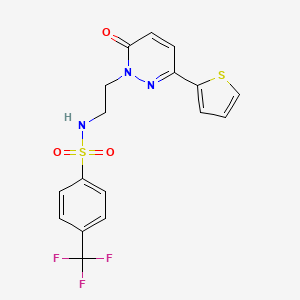
![5-[1-(2-Fluorophenoxy)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2962296.png)
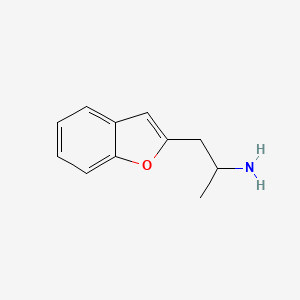
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2962299.png)
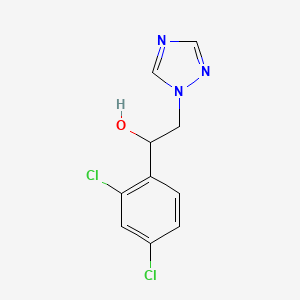
![[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2962304.png)
![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2962305.png)
![N'-(3,5-dimethoxyphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide hydro iodide](/img/structure/B2962306.png)
